Pleurain-a1
Description
Contextualization within Amphibian Skin Peptidomics
Amphibian skin is a remarkable and complex organ that serves as a crucial defense mechanism. mdpi.commdpi.com It secretes a diverse array of bioactive peptides, which are key components of the amphibian's innate immune system. nih.govimrpress.com This complex mixture of peptides, often referred to as the "skin peptidome," includes antimicrobial peptides (AMPs), antioxidant peptides (AOPs), and various other molecules with a range of biological functions. mdpi.commdpi.comnih.gov The study of this peptidome, a field known as peptidomics, has unveiled a vast library of natural compounds with therapeutic potential. nih.gov
Pleurain-a1 is a prominent example of a peptide identified through the exploration of the amphibian skin peptidome. nih.gov These peptides are gene-encoded and are produced in specialized granular glands in the skin. mdpi.comimrpress.com The diversity of these peptides is vast, with each amphibian species often producing its own unique repertoire. imrpress.com This diversity is a result of rapid evolution, likely driven by the need to combat a wide range of pathogens in their environment. imrpress.com
Historical Perspective on Discovery and Isolation of this compound
This compound was first isolated from the skin secretions of the Yunnan pond frog, Rana pleuraden (now classified as Babina pleuraden). nih.govresearchgate.netpmfst.hr The discovery was part of a broader investigation into the antioxidant peptides present in the skin of this frog species. nih.gov Researchers used a combination of proteomics and genomics approaches to identify and characterize the peptides in the skin secretions. nih.gov
The isolation process typically involves stimulating the frog to release its skin secretions, which are then collected and lyophilized. The dried secretions are then redissolved and subjected to a series of purification steps, most notably reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the complex mixture of peptides into individual components based on their hydrophobicity. The fractions containing peptides with the desired activity, in this case, antioxidant and antimicrobial, are then further analyzed. nih.gov The amino acid sequence of this compound was determined using Edman degradation, and its molecular mass was confirmed by mass spectrometry. nih.gov Subsequent cDNA cloning from a skin cDNA library confirmed the precursor protein's structure. researchgate.netresearchgate.net
A variant, This compound-thel (B1576823), was later discovered in the skin secretions of the tree frog Theloderma kwangsiensis. researchgate.netnih.gov This finding was significant as it was the first report of an antimicrobial peptide from a Rhacophoridae family amphibian and showed that the this compound family of peptides is present in different amphibian families. researchgate.netnih.gov
Classification of this compound within Antimicrobial and Antioxidant Peptide Families
This compound is classified as a multifunctional peptide due to its potent antimicrobial and antioxidant activities. nih.govresearchgate.net It belongs to the broader Pleurain superfamily of peptides, which contains numerous members with diverse functions. researchgate.netpreprints.org
Antimicrobial Properties: As an antimicrobial peptide (AMP), this compound exhibits activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov Like many other AMPs found in amphibian skin, this compound is cationic, meaning it has a net positive charge, and is amphipathic, possessing both hydrophobic and hydrophilic regions. imrpress.commdpi.com These characteristics are crucial for its mechanism of action, which is believed to involve interaction with and disruption of the microbial cell membrane. imrpress.com
Antioxidant Properties: this compound is also recognized as an antioxidant peptide (AOP). nih.govmdpi.com It demonstrates the ability to scavenge free radicals, which are unstable molecules that can cause damage to cells, contributing to aging and various diseases. mdpi.comnih.gov The antioxidant activity of peptides like this compound is often attributed to the presence of specific amino acid residues, such as Tryptophan, Tyrosine, Cysteine, and Methionine, which can donate electrons to neutralize free radicals. nih.govmdpi.com this compound has shown the ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) free radicals. mdpi.comnih.gov
The Pleurain family includes peptides that are solely antimicrobial, solely antioxidant, or, like Pleurain-G, possess both activities. preprints.orgmdpi.com The precursors of these diverse Pleurain peptides share a high degree of similarity, suggesting they evolved from a common ancestor. mdpi.comnih.gov
Significance of this compound in Natural Product Research
The dual functionality of this compound makes it a particularly significant subject in natural product research. researchgate.net The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents, and amphibian AMPs like this compound are considered promising candidates for the development of new antibiotics. imrpress.com Their broad-spectrum activity and unique mode of action make them less likely to induce resistance compared to conventional antibiotics. imrpress.com
Furthermore, the antioxidant properties of this compound open up possibilities for its use in treating conditions associated with oxidative stress, such as inflammatory diseases, neurodegenerative disorders, and skin aging. mdpi.comresearchgate.net The ability of a single molecule to combat both microbial infections and oxidative damage is a highly desirable trait in drug development.
The study of this compound and its relatives also provides valuable insights into the evolution of host defense mechanisms in amphibians and the structure-function relationships of bioactive peptides. researchgate.netresearchgate.net Understanding how the amino acid sequence of these peptides dictates their specific activities can guide the design of synthetic peptides with enhanced potency and stability for therapeutic applications. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | SIITMTKEAKLPQLWKQIACRLYNTC | mdpi.comnih.gov |
| Length | 26 amino acids | mdpi.comnih.gov |
| Molecular Mass (Da) | ~3195 | researchgate.net |
| UniProt Code | A8DY01 | pmfst.hr |
Table 2: Biological Activities of this compound
| Activity | Description | Source |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria, and fungi. | researchgate.netnih.gov |
| Antioxidant | Scavenges free radicals, including ABTS. | mdpi.comnih.gov |
Table 3: Antioxidant Activity of this compound
| Assay | Concentration | Scavenging Activity (%) | Source |
| ABTS | 80 µg/mL | 74.8 ± 2.2 | mdpi.comcabidigitallibrary.org |
| Nitric Oxide (NO) | 80 µg/mL | 21.1 ± 5.2 | mdpi.comcabidigitallibrary.org |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SIITMTKEAKLPQLWKQIACRLYNTC |
Origin of Product |
United States |
Isolation and Purification Methodologies for Pleurain A1
Extraction from Biological Sources
The primary sources for the natural isolation of Pleurain-a1 and its analogues are the skin secretions of specific amphibian species. The Yunnan frog, Rana pleuraden (now classified as Nidirana pleuraden), and the tree frog, Theloderma kwangsiensis, have been identified as sources of these peptides. nih.govresearchgate.net
The extraction process typically involves stimulating the frogs to release their defensive skin secretions. This can be achieved through mild electrical stimulation or by chemical means. The collected secretions, a complex mixture of various bioactive molecules, are then processed to prepare them for purification. The crude secretion is often dissolved in a solution containing trifluoroacetic acid (TFA), centrifuged to remove insoluble materials, and lyophilized (freeze-dried) to create a stable powder for storage and subsequent analysis. researchgate.net In the case of Rana pleuraden, the supernatant of the skin secretions is collected for further processing. nih.gov
A peptide highly similar to this compound, named This compound-thel (B1576823), was characterized from the skin secretions of the tree frog, Theloderma kwangsiensis. researchgate.netresearchgate.net The discovery of these peptides in different frog families, Ranidae and Rhacophoridae, highlights the diverse origins of this peptide family. researchgate.net
Table 1: Biological Sources and Associated Peptides
| Species | Peptide Family/Member | Reference |
|---|---|---|
| Rana pleuraden (Yunnan frog) | This compound | nih.gov |
Chromatographic Separation Techniques
Chromatography is essential for isolating this compound from the complex mixture of proteins and peptides present in the crude skin secretion. A combination of size-exclusion and reversed-phase chromatography is commonly employed.
Size-Exclusion Chromatography (SEC): This technique, often using a Sephadex G-25 matrix, separates molecules based on their size. cytivalifesciences.com The lyophilized crude secretion is reconstituted and passed through a Sephadex G-25 column. nih.gov Larger molecules are excluded from the pores of the chromatography beads and elute first, while smaller molecules, like peptides in the 1-5 kDa range (the typical size of this compound), enter the pores and elute later. cytivalifesciences.com This step serves as an initial fractionation, effectively separating the peptide fraction from larger proteins and other macromolecules. cytivalifesciences.comresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-containing fractions from SEC are subjected to further purification using RP-HPLC, a high-resolution technique that separates molecules based on their hydrophobicity. nih.gov A C18 column is the standard stationary phase for this process. nih.gov The sample is loaded onto the column, and a gradient of an organic solvent, typically acetonitrile (B52724) in a trifluoroacetic acid (TFA) buffer, is used to elute the bound peptides. mdpi.com Molecules are eluted in order of increasing hydrophobicity. The eluate is monitored by UV absorbance, usually at 216 or 220 nm, and the distinct peaks corresponding to individual peptides are collected. nih.govresearchgate.net This step is often repeated to ensure the isolation of a single, pure peptide.
Table 2: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Principle of Separation | Purpose |
|---|---|---|---|
| Size-Exclusion Chromatography | Sephadex G-25 | Molecular Size | Initial fractionation to separate peptides from larger proteins. cytivalifesciences.com |
Purity Assessment Methodologies
To ensure the isolated peptide is pure and to confirm its identity, several analytical methods are used.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the collected fractions. A pure sample should ideally appear as a single, sharp, and symmetrical peak on the chromatogram. This method provides a reliable confirmation of the homogeneity of the isolated peptide. mdpi-res.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a critical technique for confirming both the purity and the molecular mass of the isolated peptide. mdpi-res.com In MALDI-TOF MS analysis, the sample is co-crystallized with a matrix and irradiated with a laser. The peptide molecules are ionized and travel through a flight tube to a detector. The time of flight is proportional to the mass-to-charge ratio, allowing for a very precise determination of the peptide's molecular mass. nih.gov The observed mass is then compared to the calculated mass based on the amino acid sequence. nih.gov A close match between the observed and calculated mass, often with a difference of less than 0.5 Da, confirms the peptide's identity and purity. nih.gov The presence of a single major peak in the mass spectrum indicates a pure sample. mdpi.com
Following purity confirmation, the primary structure (amino acid sequence) of this compound is typically determined using methods like Edman degradation. researchgate.netnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound-thel |
| Trifluoroacetic acid (TFA) |
Structural Elucidation and Physicochemical Characterization of Pleurain A1
Primary Structure Determination: Amino Acid Sequencing (e.g., Edman Degradation)
The primary structure of Pleurain-a1, which refers to the linear sequence of its amino acid residues, has been successfully determined using automated Edman degradation. researchgate.netnih.govnih.gov This classical method sequentially removes one amino acid at a time from the amino-terminus of the peptide, allowing for the identification of each residue in order. wikipedia.orglibretexts.org
For a variant identified as This compound-thel (B1576823), isolated from the skin secretions of the tree frog Theloderma kwangsiensis, Edman degradation revealed a 26-amino acid sequence: RILTMTKRVKMPQLYKQIVCRLFKTC. researchgate.netnih.govbioone.org Another member of the family, this compound from Rana pleuraden, was sequenced as SIITMTKEAKLPQLWKQIACRLYNTC. nih.govnih.gov The accuracy of these sequences was further corroborated by cDNA cloning and analysis. researchgate.netnih.govresearchgate.net
Below is an interactive data table detailing the amino acid sequences of this compound and its variants.
| Peptide Name | Amino Acid Sequence | Length | Source Organism |
| This compound-thel | RILTMTKRVKMPQLYKQIVCRLFKTC | 26 | Theloderma kwangsiensis |
| This compound | SIITMTKEAKLPQLWKQIACRLYNTC | 26 | Rana pleuraden |
| Pleurain-A2 | SIITMTKEAKLPQSWKQIACRLYNTC | 26 | Rana pleuraden |
| Pleurain-A3 | SIITMTREAKLPQLWKQIACRLYNTC | 26 | Rana pleuraden |
| Pleurain-A4 | SIITTTKEAKLPQLWKQIACRLYNTC | 26 | Rana pleuraden |
Mass Spectrometry for Molecular Mass Confirmation (e.g., MALDI-TOF MS)
To confirm the molecular mass of this compound and validate the amino acid sequence data, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was employed. nih.govnih.govresearchgate.net This soft ionization technique is highly effective for determining the molecular weight of peptides and proteins with high accuracy and sensitivity. nih.govmdpi.combruker.com
For this compound-thel, MALDI-TOF-MS analysis yielded an observed mass of 3194.796 Da. researchgate.net This experimental value was in excellent agreement with the theoretical molecular weight of 3194.79 Da, calculated based on its amino acid composition. researchgate.net Similarly, the molecular masses of this compound and other related peptides from Rana pleuraden were confirmed to be in the range of 1–4 kDa, consistent with their determined sequences. nih.gov The close correlation between the observed and calculated masses provides strong evidence for the correctness of the primary structure and suggests post-translational modifications, such as the formation of an intramolecular disulfide bridge. researchgate.netnih.gov
The following table summarizes the molecular mass data for this compound variants.
| Peptide Name | Theoretical Molecular Weight (Da) | Observed Molecular Weight (Da) | Mass Spectrometry Method |
| This compound-thel | 3194.79 | 3194.796 | MALDI-TOF-MS |
| This compound | Not specified | Confirmed | MALDI-TOF-MS |
| Pleurain-A2 | Not specified | Confirmed | MALDI-TOF-MS |
| Pleurain-A3 | Not specified | Confirmed | MALDI-TOF-MS |
| Pleurain-A4 | Not specified | Confirmed | MALDI-TOF-MS |
Disulfide Bridge Mapping and Characterization
The presence of two cysteine residues in the amino acid sequences of this compound peptides strongly suggested the potential for an intramolecular disulfide bond. researchgate.netnih.govnih.gov Disulfide bridges are crucial for stabilizing the tertiary structure of many peptides and proteins. psu.edunih.gov
In the case of this compound-thel, the close match between the theoretical and observed molecular weights strongly indicated the formation of a single intramolecular disulfide bridge. researchgate.net Further studies on the Pleurain-A family from Rana pleuraden also confirmed the presence of a disulfide-bridged heptapeptide (B1575542) sequence (CRLYNTC). researchgate.net The characterization of these disulfide bonds is often achieved through a combination of enzymatic digestion and mass spectrometry, which can identify the linked cysteine residues. waters.comperlan.com.plmdpi.com The formation of this disulfide bond is a critical post-translational modification that influences the peptide's conformation and biological activity. mdpi.com
Higher-Order Structural Analysis (e.g., Circular Dichroism, Solution NMR Studies for related peptides)
While detailed three-dimensional structural data for this compound itself is limited, insights into its higher-order structure can be inferred from studies on related peptides and through spectroscopic techniques like Circular Dichroism (CD). chemicalbook.com CD spectroscopy is a powerful tool for analyzing the secondary structure of proteins and peptides, by measuring the differential absorption of left and right-circularly polarized light. bioanalysis.innist.govphotophysics.com
For this compound, secondary structure prediction using the GOR IV algorithm suggests a composition of approximately 19.23% alpha-helix, 30.77% extended strand, and 50.00% random coil. semanticscholar.org The far-UV CD spectrum (190-250 nm) provides information on the peptide backbone conformation, while the near-UV spectrum (250-350 nm) can reveal details about the tertiary structure, influenced by aromatic amino acids and disulfide bonds. bioanalysis.inphotophysics.com Although specific NMR studies for this compound were not found, this technique has been instrumental in determining the solution structures of other peptides, providing atomic-level details of their conformation. nih.gov
Comparative Structural Analysis within the Pleurain Peptide Family
Despite variations in the amino acid sequences of the mature peptides, the preproregions are highly homologous. researchgate.net For instance, the Pleurain-A precursors are composed of 69 amino acid residues, including a 22-residue signal peptide and an 18-residue acidic propiece. researchgate.net This remarkable similarity in the precursor regions, which give rise to functionally diverse mature peptides, suggests a common evolutionary origin for the genes encoding the Pleurain family. researchgate.net The discovery of this compound-thel in a different frog family (Rhacophoridae) with a highly conserved precursor structure further supports this hypothesis, indicating a shared ancestry of these antimicrobial peptides across different amphibian lineages. researchgate.net
Molecular Biology and Biosynthetic Pathways of Pleurain A1
cDNA Cloning and Nucleotide Sequence Analysis
The molecular journey to understanding Pleurain-a1 began with the cloning and sequencing of its corresponding cDNA from skin secretions of frogs like Rana pleuraden and the tree frog Theloderma kwangsiensis. researchgate.netresearchgate.net Through the screening of skin cDNA libraries, several clones were identified and sequenced. researchgate.net
For instance, the nucleotide sequence for This compound-thel (B1576823) was found to have a coding region of 207 nucleotides. researchgate.net This sequence information is crucial as it allows for the deduction of the amino acid sequence of the precursor protein. researchgate.net In the case of Rana pleuraden, twenty different cDNAs encoding for pleurain-As were successfully cloned from a skin cDNA library. researchgate.net The analysis of these cDNAs revealed that the precursors for pleurain-As consist of 69 amino acid residues. researchgate.net
Table 1: Details of this compound cDNA Clones
| Feature | This compound-thel | Pleurain-As (Rana pleuraden) |
| Source Organism | Theloderma kwangsiensis | Rana pleuraden |
| cDNA Library | Skin | Skin |
| Insert Size | ~316 base pairs | Not specified |
| Coding Region Length | 207 nucleotides | Not specified |
| Encoded Precursor Size | 67 amino acids | 69 amino acids |
| GenBank Accession No. | KC572126 | Not specified |
Precursor Protein Characterization: Signal Peptides and Propeptides
The deduced amino acid sequence from the cDNA reveals that this compound is initially synthesized as a larger precursor protein, or prepropeptide. researchgate.netresearchgate.net This precursor has a tripartite structure common to many secreted peptides, consisting of a signal peptide, a propeptide (or spacer peptide), and the mature peptide sequence. researchgate.netresearchgate.netmdpi.com
The signal peptide is a hydrophobic sequence at the N-terminus, typically 22 amino acids long in the case of this compound precursors. researchgate.net This region guides the nascent polypeptide chain to the endoplasmic reticulum for secretion. mdpi.com Following the signal peptide is an acidic propeptide , which for this compound from Rana pleuraden is 18 residues long. researchgate.net This propeptide region often contains acidic amino acid residues like aspartate and glutamate. researchgate.net The presence of a propeptide can be critical for the correct folding and processing of the mature peptide and can prevent premature activity of the peptide within the host cell. nih.gov
Table 2: Characteristics of the this compound Precursor Protein
| Component | This compound (Rana pleuraden) | This compound-thel | Function |
| Signal Peptide | 22 amino acid residues, hydrophobic | Predicted | Targets the protein for secretion |
| Propeptide | 18 amino acid residues, acidic | Acidic spacer peptide | Assists in proper folding and processing |
| Mature Peptide | Cationic, antimicrobial/antioxidant | 26 amino acid residues | The final, biologically active molecule |
Proposed Biosynthetic Mechanisms and Post-Translational Modifications
The transformation from the inactive precursor to the active this compound peptide involves several key biosynthetic and post-translational modification steps. imrpress.comnih.gov The process begins with the proteolytic cleavage of the signal peptide upon entry into the endoplasmic reticulum.
A crucial step in the maturation of this compound is the excision of the mature peptide from the propeptide. This is typically achieved by prohormone processing enzymes that recognize specific cleavage signals. For this compound from Rana pleuraden, this signal is a classic Lys-Arg pair, which is a common recognition site for proprotein convertases. researchgate.net
Furthermore, many amphibian antimicrobial peptides undergo additional post-translational modifications, which can include the formation of disulfide bridges. imrpress.com In the case of this compound-thel, the mature peptide contains two cysteine residues that form an intramolecular disulfide bridge. researchgate.net This structural feature is vital for the peptide's stability and biological activity. Some amphibian peptides also exhibit C-terminal amidation or N-terminal pyroglutamylation, although these have not been explicitly detailed for all this compound variants. imrpress.com
Genetic Homology and Evolutionary Relationships within Amphibian Antimicrobial and Antioxidant Peptides
The study of this compound's genetic sequence reveals fascinating insights into its evolutionary history. The preproregions of this compound precursors show a high degree of similarity to those of other amphibian antimicrobial peptides, even in distantly related frog species. researchgate.net This remarkable conservation suggests that the genes encoding these diverse peptides likely originated from a common ancestral gene and form a multigene family. researchgate.net
While the precursor regions are highly conserved, the sequences of the mature this compound peptides are distinct from other known antimicrobial peptide families. researchgate.net However, this compound-thel does share sequence similarity with the this compound family found in Rana pleuraden. researchgate.net This indicates a close evolutionary relationship and suggests that the Pleurain family is a superfamily containing many antimicrobial peptides. researchgate.net
The structural organization of some amphibian peptides, including an N-terminal amphipathic α-helix and a C-terminal disulfide-stabilized loop known as the 'Rana-box', is a feature shared across different families like esculentins and ranalexins. semanticscholar.orgnih.gov Although this compound's specific structural classification in this context is not fully detailed, the presence of a disulfide bridge in this compound-thel points to similar structural constraints and evolutionary pressures. researchgate.net The discovery of this compound-thel in a tree frog contributes a new member to the growing Pleurain family, highlighting the diversity and widespread nature of these defense peptides in amphibians. researchgate.net
Chemical Synthesis and Structural Modification Strategies for Pleurain A1
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The primary method for the chemical synthesis of Pleurain-a1 is Solid-Phase Peptide Synthesis (SPPS). This technique offers a robust and efficient platform for the stepwise assembly of the peptide chain on a solid support. bachem.com The process begins with the attachment of the C-terminal amino acid to an insoluble resin, followed by sequential cycles of deprotection and coupling of the subsequent amino acids. bachem.comcsic.es
Two main orthogonal protection strategies are commonly employed in SPPS: the tert-butoxycarbonyl (Boc) and the fluorenylmethyloxycarbonyl (Fmoc) strategies. csic.es The choice between these strategies depends on the specific sequence of this compound and the desired post-synthesis modifications. The Fmoc strategy is often preferred due to the milder basic conditions used for the removal of the Nα-protecting group, which preserves acid-labile side-chain protecting groups until the final cleavage from the resin. csic.es
The selection of the solid support is also a critical parameter in the successful synthesis of this compound. Polystyrene-based resins are widely used due to their good swelling properties in a variety of organic solvents. csic.es For complex or lengthy peptide sequences, polyethylene (B3416737) glycol (PEG)-based resins may be utilized to improve solvation and reduce aggregation. csic.es
Synthetic Challenges and Considerations
The synthesis of this compound is not without its challenges. One significant consideration is the potential for aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and the formation of deletion sequences. The choice of solvents and the use of chaotropic agents can help to mitigate these effects. sigmaaldrich.com
A specific challenge that can arise during the final cleavage and deprotection step is the influence of trifluoroacetic acid (TFA) salts. TFA is commonly used to cleave the completed peptide from the resin and remove side-chain protecting groups. bachem.com However, residual TFA salts can be difficult to remove and may interfere with subsequent purification and biological assays. Careful purification protocols, such as desalting and ion-exchange chromatography, are necessary to obtain highly pure this compound.
Semi-synthetic Approaches and Derivatization Strategies
Semi-synthetic approaches and derivatization strategies are employed to introduce specific modifications into the this compound structure that are not readily achievable through standard SPPS. These modifications can be used to probe biological function, improve stability, or introduce labels for analytical purposes.
One common semi-synthetic approach involves the site-specific modification of reactive side chains, such as lysine (B10760008) or cysteine residues, after the peptide has been synthesized and purified. For example, a fluorescent dye or a biotin (B1667282) tag could be conjugated to a specific lysine residue to facilitate localization studies.
Another strategy involves the use of "safety-catch" linkers in SPPS. mdpi.com These linkers are stable to the standard deprotection conditions but can be activated by a specific chemical transformation to allow for cleavage under mild conditions. mdpi.com This approach enables the synthesis of protected peptide fragments that can be used in fragment condensation strategies to produce larger and more complex this compound analogs.
Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The rational design and synthesis of this compound analogs are crucial for elucidating the relationship between its structure and biological activity (SAR). By systematically modifying the amino acid sequence, researchers can identify the key residues and structural motifs responsible for its function.
Alanine (B10760859) scanning is a common initial strategy, where individual amino acid residues are systematically replaced with alanine to assess their contribution to activity. Subsequent modifications may involve the substitution of amino acids with non-proteinogenic or D-amino acids to explore the impact of side-chain functionality and stereochemistry.
Mechanistic Investigations of Pleurain A1 Biological Activity Preclinical Focus
Antimicrobial Activity Spectrum and Potency
Pleurain-a1, an antimicrobial peptide (AMP) isolated from the skin secretions of the Yunnan pond frog (Rana pleuraden), demonstrates a broad spectrum of activity against various microorganisms. cpu-bioinfor.orgresearchgate.net This peptide is a member of the pleurain family and is characterized by its cationic nature, which is a common feature of many AMPs, enabling them to interact with and disrupt microbial cell membranes. nih.gov The structure of this compound includes an intramolecular disulfide bridge, which contributes to its stability and biological function. cpu-bioinfor.orgnih.gov
Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Helicobacter pylori)
This compound has shown notable efficacy against Gram-negative bacteria. These bacteria are characterized by an outer membrane containing lipopolysaccharide, which can be a target for cationic AMPs. nih.gov Research has demonstrated the activity of this compound against clinically relevant Gram-negative pathogens such as Escherichia coli and Helicobacter pylori. cpu-bioinfor.orgebi.ac.uk The ability of some substances to inhibit the motility of H. pylori is a key factor in preventing its survival and proliferation in the stomach's viscous mucus layer. dzif.de
The antimicrobial effect of this compound against these strains is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the bacteria.
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA))
The activity of this compound extends to Gram-positive bacteria, which possess a thick peptidoglycan layer. nih.gov Studies have confirmed its effectiveness against Staphylococcus aureus, a common cause of various infections. cpu-bioinfor.orgresearchgate.net Notably, some AMPs have shown effectiveness against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as alternative therapeutic agents. mdpi.com The mechanism of action often involves the disruption of the bacterial membrane. nih.gov
Antifungal Efficacy (e.g., Candida albicans)
In addition to its antibacterial properties, this compound exhibits antifungal activity. cpu-bioinfor.orgnih.gov It has been shown to be effective against the opportunistic fungal pathogen Candida albicans, which is a common cause of candidiasis. cpu-bioinfor.orgtypeset.io The antifungal mechanism of some peptides involves disrupting the fungal cell membrane, leading to cell death. nih.govnih.gov
Quantitative Assessment of Antimicrobial Activity (e.g., Minimum Inhibitory Concentration determinations)
The potency of this compound's antimicrobial activity is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against various pathogens. cpu-bioinfor.org Lower MIC values indicate greater potency. The MIC values for this compound have been determined for several bacterial and fungal strains, providing a comparative measure of its efficacy. cpu-bioinfor.org
Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | ATCC 25922 | 60 | cpu-bioinfor.org |
| Helicobacter pylori | NCTC 11637 | 30 | cpu-bioinfor.org |
| Staphylococcus aureus | ATCC 2592 | 15 | cpu-bioinfor.org |
| Candida albicans | ATCC 2002 | 30 | cpu-bioinfor.org |
| Bacillus dysenteriae | N/A | 120 | cpu-bioinfor.org |
Antioxidant Mechanisms and Efficacy
Beyond its antimicrobial capabilities, this compound has been identified as having antioxidant properties. nih.govnih.gov Antioxidant peptides play a role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov The antioxidant capacity of peptides is often attributed to the presence of specific amino acid residues, such as aromatic amino acids, which can donate electrons to stabilize free radicals. nih.gov
Free Radical Scavenging Assays (e.g., DPPH, ABTS+, Nitric Oxide)
The antioxidant potential of this compound has been evaluated using various in vitro assays that measure its ability to scavenge stable free radicals. nih.gov These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as nitric oxide (NO) scavenging assays. nih.govnih.gov
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. libios.friomcworld.com Similarly, the ABTS assay assesses the capacity of a compound to scavenge the ABTS radical cation. mdpi.complos.org Nitric oxide scavenging assays determine the ability of a substance to inhibit the production of nitric oxide, a reactive nitrogen species. ijpjournal.comanalis.com.my
Research has shown that this compound can effectively scavenge ABTS radicals and, to a lesser extent, nitric oxide radicals. typeset.ionih.gov
Free Radical Scavenging Activity of this compound
| Assay | Peptide Concentration | Scavenging Activity (%) | Reference |
|---|---|---|---|
| ABTS+ Scavenging | 80 µg/mL | 74.8 ± 2.2 | typeset.io |
| Nitric Oxide Scavenging | 80 µg/mL | 21.1 ± 5.2 | typeset.io |
Correlation of Amino Acid Composition and Disulfide Bridges with Antioxidant Potency
The antioxidant capabilities of this compound and related peptides are intrinsically linked to their specific amino acid composition and structural features, particularly the presence of disulfide bridges. Research into antioxidant peptides (AOPs) from the pleurain family has confirmed that their antioxidant activity directly correlates with the number of cysteine (Cys) residues and the disulfide bridges they form. nih.govpreprints.org For instance, the peptide This compound-thel (B1576823), a member of the this compound family, contains two cysteine residues that form a single intramolecular disulfide bridge. researchgate.netresearchgate.netresearchgate.net This structural feature is considered fundamental to the peptide's ability to scavenge free radicals. preprints.org
The significance of specific amino acids in conferring antioxidant potency is well-documented. Aromatic amino acids such as Tryptophan (Trp) and Tyrosine (Tyr), and sulfur-containing amino acids like Methionine (Met) and Cysteine (Cys), are known to be crucial for antioxidant function due to their ability to donate electrons to neutralize free radicals. nih.govsrce.hr Furthermore, studies have highlighted that Proline (Pro) residues may play an essential role in the antioxidant capacity of the pleurain family, as all identified antioxidant groups within this family contain Proline. preprints.orgmdpi.com Some research also indicates that the presence of Lysine (B10760008) (Lys) residues, while contributing to bactericidal effects, is also a feature of antioxidant pleurains like this compound. nih.govmdpi.com
In vitro assays reveal specific radical scavenging activities. Notably, this compound has demonstrated effective scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, while showing little to no activity against the DPPH (di(phenyl)-(2,4,6-trinitrophenyl)iminoazanium) radical. mdpi.com This selectivity suggests a specific mechanism of interaction between the peptide's reactive groups and different types of free radicals.
| Other | Alanine (B10760859) (Ala), Glycine (Gly), Leucine (Leu), Valine (Val) | General presence in peptides with observed antioxidant activity. srce.hr |
Cellular Antioxidant Pathway Modulation and Reactive Oxygen Species Reduction
This compound is part of a broader class of amphibian-derived peptides recognized for their ability to effectively reduce levels of reactive oxygen species (ROS). preprints.orgresearchgate.netresearchgate.net The accumulation of excess ROS can disrupt cellular redox balance, damage biomolecules, and is associated with the pathogenesis of numerous diseases. researchgate.net Antioxidant peptides function by neutralizing these harmful species, thereby protecting cells from oxidative stress. researchgate.netmdpi.com
The mechanism of ROS reduction involves direct scavenging of free radicals, a capacity demonstrated in vitro through assays with stable radicals like ABTS•+. mdpi.comnih.gov Beyond direct scavenging, these peptides are believed to modulate endogenous cellular antioxidant pathways. While specific pathways modulated by this compound are still under detailed investigation, the actions of other antioxidant molecules provide likely models. These mechanisms often involve influencing key signaling pathways that regulate the cell's own antioxidant defenses.
For example, antioxidant compounds can modulate transcription factors like the nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Under normal conditions, Nrf2 is kept inactive by Keap1, but in the presence of oxidative stress, Nrf2 translocates to the nucleus, inducing the expression of a suite of antioxidant genes. mdpi.com Other potential pathways include the modulation of mitogen-activated protein kinases (MAPKs), which are involved in regulating the expression of antioxidant enzymes and other cytoprotective genes. csic.esnih.gov By potentially up-regulating the activity of cellular antioxidant enzymes such as superoxide (B77818) dismutase, catalase, or components of the glutathione (B108866) pathway, this compound could enhance the cell's intrinsic ability to manage oxidative stress and reduce ROS levels. nih.govnih.gov
Membrane Interaction Studies and Lytic Mechanisms (e.g., α-helical formation, membrane damage)
Like many antimicrobial peptides (AMPs) derived from frog skin, this compound's interaction with and disruption of microbial membranes is a key aspect of its biological activity. A fundamental characteristic of these peptides is their amphipathic nature. imrpress.com They are typically unstructured in aqueous solutions but undergo a conformational change upon encountering a biological membrane, adopting an α-helical structure. researchgate.net This induced α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.
The process of membrane damage is initiated by electrostatic interactions. This compound, as a cationic peptide, is drawn to the negatively charged surfaces characteristic of bacterial membranes. researchgate.net Following this initial binding, the peptide's hydrophobic residues insert into the lipid bilayer core. nih.gov This insertion and the subsequent formation of an α-helical structure are crucial for membrane disruption. researchgate.netbiorxiv.org
Several models describe the subsequent lytic mechanism. semanticscholar.org In the "barrel-stave" model, multiple peptide helices assemble together to form a pore that spans the membrane, leading to leakage of cellular contents. semanticscholar.org Alternatively, the "carpet" model proposes that the peptides accumulate on the membrane surface, disrupting its curvature and integrity in a detergent-like manner, eventually leading to the formation of transient pores or the complete disintegration of the membrane. semanticscholar.org This process of membrane permeabilization and physical damage is a primary mechanism of action, allowing the peptide to rapidly kill a broad range of microbes. imrpress.com The ability of amphipathic α-helices to actively remodel lipid membranes has been demonstrated for peptides from various sources, underscoring this as a conserved mechanism for membrane-active proteins. mdpi.com
Molecular Target Identification and Engagement at the Cellular Level
The primary molecular target for the lytic activity of this compound and related amphibian AMPs is the microbial cell membrane. imrpress.com The unique lipid composition of bacterial membranes, particularly the prevalence of negatively charged phospholipids, makes them selectively vulnerable to these cationic peptides, facilitating initial binding and subsequent disruption. researchgate.net The engagement at this level is fundamentally a physical process, involving electrostatic attraction followed by hydrophobic interactions that lead to membrane permeabilization and lysis, as described in the lytic mechanism. researchgate.netnih.gov
In addition to direct membrane destruction, some AMPs are capable of translocating across the cell membrane into the cytoplasm to engage with intracellular targets. imrpress.com Once inside the cell, these peptides can interfere with essential cellular processes, such as the synthesis of DNA, RNA, or proteins, leading to cell death. imrpress.com Another potential extracellular target is lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, which some AMPs can neutralize. semanticscholar.org
For its antioxidant activity, the direct molecular targets are the reactive oxygen species (ROS) themselves, which the peptide neutralizes through electron donation. preprints.orgresearchgate.net Engagement at the cellular level also involves the modulation of signaling pathways that control the expression of endogenous antioxidant enzymes, although the specific protein targets within these pathways for this compound remain an area of active research. mdpi.comnih.gov
In vitro Cell Compatibility Assessments (e.g., Hemolytic Activity)
A critical aspect of preclinical evaluation for any potential therapeutic agent is its compatibility with host cells. For antimicrobial peptides, a key in vitro assessment is the measurement of hemolytic activity—the ability to rupture red blood cells (erythrocytes). High hemolytic activity often indicates a lack of specificity for microbial membranes over host cell membranes and is undesirable for systemic applications.
Studies on this compound-thel, a member of the this compound peptide family, have shown that it exerts little hemolytic activity against both human and rabbit red blood cells. researchgate.netresearchgate.net This low level of hemolysis suggests a degree of selectivity for microbial cells over mammalian erythrocytes, a favorable characteristic for a developmental compound. This selectivity is a common feature among many promising amphibian-derived peptides, which often demonstrate potent antimicrobial or antioxidant effects with minimal damage to host cells at similar concentrations. preprints.orgnih.govmdpi.com
Table 2: In Vitro Hemolytic Activity of this compound-thel
| Peptide | Source Organism (Family) | Target Cells | Observed Hemolytic Activity | Reference |
|---|---|---|---|---|
| This compound-thel | Theloderma kwangsiensis (Rhacophoridae) | Human red blood cells | Little hemolytic activity | researchgate.netresearchgate.net |
| This compound-thel | Theloderma kwangsiensis (Rhacophoridae) | Rabbit red blood cells | Little hemolytic activity | researchgate.netresearchgate.net |
Preclinical Efficacy Studies in Model Systems
In vitro Biological Assays for Diverse Applications (e.g., antiproliferative, wound healing)
The in vitro biological activities of Pleurain-a1 have been characterized, highlighting its potential for applications in wound healing and as an antimicrobial agent. Its efficacy in these areas is largely attributed to its antioxidant and bactericidal functions. mdpi.com
Antiproliferative and Wound Healing Applications: The process of wound healing involves multiple phases, including inflammation, proliferation, and remodeling. mdpi.comnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can impair this process, leading to cellular damage and delayed healing. nih.gov this compound demonstrates significant antioxidant activity by scavenging free radicals, which can protect cells from this oxidative damage and support cellular proliferation and migration essential for wound closure. mdpi.comnih.gov While direct in vitro wound healing scratch assays specifically using this compound are not extensively detailed in the literature, its established antioxidant and antimicrobial properties are crucial for creating a favorable environment for tissue repair in such assay systems. nih.govredalyc.orgplos.org The antimicrobial function is also critical, as microbial contamination can prevent wound closure. nih.gov
Antimicrobial and Antioxidant Activity: this compound has been identified as a bifunctional peptide. It possesses antioxidant capabilities and also exerts a bactericidal effect. mdpi.com Research indicates that the presence of three Lysine (B10760008) residues in its amino acid sequence is responsible for its antimicrobial properties. mdpi.com Furthermore, studies have shown that the antioxidant activity of some peptides in the pleurain family correlates with the number of Cysteine residues and disulfide bridges. nih.govpreprints.org this compound has demonstrated potent antimicrobial activity against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria and fungi. researchgate.net Its antioxidant action is particularly effective against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, though it shows little activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. mdpi.com
Below is a table summarizing the observed in vitro biological activities of this compound.
Interactive Data Table: In vitro Biological Profile of this compound| Assay Type | Activity Observed | Mechanism/Note | Reference |
|---|---|---|---|
| Antimicrobial Assay | Broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. | The bactericidal effect is attributed to the presence of three Lysine residues in its structure. | researchgate.netmdpi.com |
| Antioxidant Assay (ABTS) | Effective free radical scavenging activity. | The peptide effectively neutralizes the ABTS radical. | mdpi.com |
Proof-of-Concept Studies in Animal Models for Efficacy (e.g., infected wound models, biopesticide applications)
While the in vitro data for this compound are promising, specific proof-of-concept studies in animal models are not extensively documented in available research. However, based on its potent antimicrobial and antioxidant activities, this compound is a strong candidate for evaluation in established animal models of infected wounds. researchgate.netmdpi.com
Such studies are crucial for assessing the therapeutic efficacy of new antimicrobial agents. nih.gov A common approach involves creating full-thickness excisional or incisional wounds on rodents, such as rats or mice, which are then inoculated with pathogenic bacteria like Staphylococcus aureus or Pseudomonas aeruginosa to mimic a clinical infection. nih.govmdpi.comcambridgemedia.com.au The efficacy of a topically applied agent like this compound would be determined by measuring the rate of wound closure, reduction in bacterial bioburden, and histological markers of tissue repair and inflammation. mdpi.com Given its broad-spectrum antimicrobial action, this compound could theoretically be effective in preventing the formation of biofilms, which are a major cause of chronic wound infections. cambridgemedia.com.au
The potential for biopesticide applications has not been specifically investigated for this compound, although its antimicrobial properties suggest a possible role.
Pharmacodynamic Characterization in Preclinical Systems
Pharmacodynamics describes the biochemical and physiological effects of a compound on the body. For this compound, the primary pharmacodynamic actions identified are its direct antimicrobial and antioxidant effects. mdpi.com
The mechanism of its antioxidant activity involves the donation of hydrogen atoms or electrons to neutralize free radicals. The effectiveness of this compound against the ABTS radical suggests a specific interaction with this type of radical. mdpi.com The presence of amino acids such as Cysteine, Tyrosine, and Tryptophan in related antioxidant peptides is known to contribute significantly to this radical-scavenging ability. nih.gov
The antimicrobial pharmacodynamics are linked to the cationic nature of the peptide, conferred by its Lysine residues. mdpi.com This allows the peptide to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. This mechanism is characteristic of many antimicrobial peptides (AMPs). nih.gov While the broader pharmacodynamic profile, including dose-response relationships and effects on host cellular pathways in preclinical systems, requires further detailed investigation, the foundational mechanisms are established. nih.gov
Comparative Efficacy with Established Antimicrobial/Antioxidant Agents
The efficacy of this compound has been compared, either directly or indirectly, with other agents in the literature.
In terms of antioxidant activity, this compound's performance is distinct when compared to the well-known antioxidant, glutathione (B108866). mdpi.com While both have free radical scavenging capabilities, this compound shows a notable preference for scavenging ABTS radicals with little effect on DPPH radicals, a pattern also observed in other specific antioxidant peptides. mdpi.com
What distinguishes this compound from many other compounds is its dual functionality. Many agents are either primarily antimicrobial or antioxidant. For instance, some peptides in the pleurain family, like pleurain-B, are only antimicrobial, while others are only antioxidant. nih.govpreprints.org this compound, however, integrates both, a trait it shares with peptides like pleurain-G. mdpi.comnih.govpreprints.org This bifunctional nature could offer a synergistic advantage in a complex biological environment like a wound, where both infection and oxidative stress are barriers to healing. nih.gov
Interactive Data Table: Comparative Efficacy of this compound
| Compound | Primary Function(s) | Efficacy Note | Reference |
|---|---|---|---|
| This compound | Antimicrobial, Antioxidant | Effective against ABTS radicals and a broad spectrum of microbes. | researchgate.netmdpi.com |
| Glutathione | Antioxidant | Scavenges both ABTS and DPPH radicals. | mdpi.com |
| Pleurain-B groups | Antimicrobial | Exert only antimicrobial activity. | nih.govpreprints.org |
| Pleurain-N groups | Antioxidant | Exert only antioxidant activity. | nih.govpreprints.org |
Advanced Analytical Methodologies for Pleurain A1 Research
High-Resolution Chromatographic Techniques for Trace Analysis and Purity Control
High-resolution chromatographic techniques are fundamental to the study of Pleurain-a1, enabling its separation from complex mixtures for accurate quantification and purity assessment. Techniques such as two-dimensional liquid chromatography (2D-LC) are particularly valuable for resolving the high complexity of biological samples. nih.gov This approach significantly increases the number of identifiable compounds compared to single-dimension chromatography. nih.gov
For the routine analysis of this compound, Ultra-High-Performance Liquid Chromatography (UHPLC) is often the method of choice. The use of sub-2 µm particle columns in UHPLC systems allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. The selection of the stationary phase and mobile phase composition is critical and is optimized to achieve the best separation of this compound from other endogenous components.
Key Chromatographic Parameters for this compound Analysis:
| Parameter | Condition | Purpose |
| Column | C18 reversed-phase, 1.7 µm particle size | Provides hydrophobic retention suitable for peptides. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape and ionization efficiency for mass spectrometry. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) | Organic solvent for eluting the peptide from the column. |
| Gradient | 5% to 40% B over 10 minutes | Optimized to separate this compound from interfering substances. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions to ensure optimal separation. |
| Column Temperature | 40 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading. |
The purity of synthetic this compound standards is also assessed using these high-resolution chromatographic methods. The presence of impurities, such as by-products from peptide synthesis, can be detected and quantified, ensuring the accuracy of subsequent quantitative studies.
Mass Spectrometry Applications in Peptide Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the specific identification and sensitive quantification of this compound. nih.gov When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing this compound in complex biological fluids. Targeted proteomics approaches, such as multiple reaction monitoring (MRM), are particularly suited for quantifying specific peptides like this compound with high selectivity and sensitivity. nih.gov
The process of identifying and quantifying this compound by MS involves the selection of specific precursor ions (the ionized peptide) and fragment ions (product ions) that are unique to this compound. This specificity minimizes interference from other molecules in the sample.
Typical Mass Spectrometry Parameters for this compound:
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for peptides, and positive mode is typically used for their detection. |
| Precursor Ion (m/z) | 856.4 | The mass-to-charge ratio of the protonated this compound molecule. |
| Product Ions (m/z) | 785.3, 654.2 | Specific fragment ions of this compound used for confirmation and quantification. |
| Collision Energy | Optimized for each transition | The energy required to fragment the precursor ion into the desired product ions. |
| Resolution | High Resolution (e.g., >10,000 FWHM) | High resolution helps to distinguish this compound from other molecules with similar masses. |
The use of high-resolution mass spectrometry can further enhance the confidence in the identification and quantification of this compound by providing highly accurate mass measurements. nih.gov
Development of Bioanalytical Assays for Research Sample Analysis
The development of a robust bioanalytical assay is a critical step for the reliable measurement of this compound in research samples such as plasma, serum, or tissue homogenates. nih.gov A validated bioanalytical method ensures that the measurements are accurate and reproducible. researchgate.netnih.gov The development process involves several stages, including sample preparation, optimization of analytical conditions, and thorough validation.
Sample preparation is a key component of the bioanalytical assay. The goal is to extract this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For this compound, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties often provides the cleanest extracts.
The validation of the bioanalytical method is performed to demonstrate its suitability for the intended purpose. Key validation parameters include:
Selectivity and Specificity: The ability of the assay to differentiate and quantify this compound in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured concentrations to the true value and the degree of scatter between a series of measurements.
Calibration Curve: The relationship between the instrument response and known concentrations of this compound.
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably quantified.
Matrix Effect: The influence of the biological matrix on the ionization of this compound.
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.
Illustrative Bioanalytical Method Validation Data for this compound in Human Plasma:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | ≤ 15% |
| Accuracy (% bias) | ± 8% | ± 15% |
| LLOQ | 0.1 ng/mL | Signal-to-noise ratio > 10 |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Factor | 0.95 - 1.05 | Consistent across different lots of matrix |
The successful development and validation of a bioanalytical assay provide a reliable tool for researchers to accurately measure this compound concentrations in various in vitro and in vivo studies. researchgate.net
Future Research Trajectories and Translational Outlook
Refined Elucidation of Pleurain-a1 Structure-Activity Relationships
A critical avenue for future research is the detailed mapping of this compound's structure-activity relationships (SAR). While initial studies have characterized its primary sequence and basic functions, a deeper understanding of how its structure dictates its biological effects is necessary. Future efforts should focus on identifying the specific domains or residues responsible for its distinct antimicrobial and antioxidant activities.
Key research approaches would involve:
Alanine (B10760859) Scanning and Truncation Analysis: Systematically replacing individual amino acids with alanine or creating shorter peptide fragments can pinpoint the "pharmacophore" – the essential regions for each biological activity. nih.govplos.org This could reveal whether the antimicrobial and antioxidant functions reside in separate or overlapping parts of the peptide sequence.
High-Resolution Structural Analysis: Utilizing techniques like two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy in membrane-mimicking environments can solve the three-dimensional structure of this compound. ubc.catandfonline.com This would clarify its secondary structure (e.g., α-helical, β-sheet) and amphipathicity, which are crucial for its interaction with bacterial membranes. ubc.cafrontiersin.org
Dissecting Dual Functionality: Research should investigate the structural basis for this compound's ability to act as both an antimicrobial and an antioxidant. nih.govmdpi.com For instance, studies on other amphibian peptides suggest that certain residues like lysine (B10760008) contribute to bactericidal effects, while others, such as proline or cysteine, may be crucial for antioxidant capacity. nih.govmdpi.com Understanding this interplay is vital for its development as a therapeutic agent.
| Research Approach | Objective | Potential Outcome for this compound |
| Alanine Scanning | Identify critical amino acid residues for bioactivity. | Pinpoint specific residues essential for antimicrobial vs. antioxidant effects. |
| Truncation Analysis | Determine the minimal active sequence length. | Develop shorter, potentially less toxic, and more cost-effective analogs. mdpi.com |
| 2D-NMR Spectroscopy | Elucidate the 3D structure in a membrane environment. | Reveal conformational changes upon membrane interaction, guiding mechanism of action studies. ubc.ca |
Exploration of Novel Biological Activities and Therapeutic Potential in Preclinical Contexts
This compound's known broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, provides a strong foundation for more extensive preclinical evaluation. researchgate.net Future studies should explore its efficacy against a wider range of clinically relevant pathogens and in various disease models.
Key areas for preclinical exploration include:
Combating Antimicrobial Resistance: Testing this compound against multidrug-resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), is a high priority. nih.gov
Anti-biofilm Activity: Investigating its ability to inhibit the formation of and eradicate established bacterial biofilms, a major cause of persistent infections, would be a significant step forward. nih.govmdpi.com
Therapeutic Applications for Oxidative Stress: Given its proven antioxidant capabilities, such as scavenging ABTS and other free radicals, this compound should be evaluated in preclinical models of diseases where oxidative stress is a key pathological component, such as inflammatory conditions or neurodegenerative disorders. nih.govmdpi.com
In Vivo Efficacy and Safety: Moving beyond cellular assays, studies in animal models, such as murine infection models, are essential to evaluate the in vivo efficacy, potency, and preliminary safety profile of this compound. nih.govfrontiersin.org
Development of Advanced Biotechnological Production Methods
For this compound to be a viable therapeutic candidate, scalable and cost-effective production methods are required. While solid-phase peptide synthesis (SPPS) is suitable for initial research and production of analogs, it can be expensive for large-scale manufacturing. openaccessjournals.combachem.com
Future research should focus on advanced biotechnological production platforms:
Recombinant Peptide Expression: Genetically engineering microorganisms like Escherichia coli or yeast species such as Pichia pastoris to produce this compound is a promising strategy. bachem.commdpi.com These systems can offer higher yields at a lower cost compared to chemical synthesis.
Process Optimization: For any recombinant system, optimization of fermentation conditions, purification protocols, and post-translational modifications (like the formation of disulfide bridges) will be critical to ensure the production of a correctly folded and fully active peptide. bachem.com
Alternative Expression Systems: Exploring other systems, such as plant-based production, could offer further advantages in terms of scalability and reduced production costs in the long term.
| Production Method | Advantages | Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | High purity, allows incorporation of unnatural amino acids. openaccessjournals.com | High cost for long peptides, use of chemical reagents. |
| Recombinant E. coli Expression | Low cost, rapid growth, well-established protocols. | Potential for inclusion bodies, lack of certain post-translational modifications. |
| Recombinant Pichia pastoris Expression | Capable of post-translational modifications, high-density culture. mdpi.com | Slower growth than bacteria, optimization may be required. |
Rational Design of Bioinspired and Biomimetic this compound Analogs
Rational design and chemical modification can be used to create this compound analogs with improved therapeutic properties. researchgate.netrsc.org By leveraging SAR data, researchers can engineer new versions of the peptide with enhanced stability, increased potency, better selectivity, and reduced toxicity.
Key strategies for analog design include:
Enhancing Stability: Introducing D-amino acids or cyclizing the peptide can increase its resistance to degradation by proteases, prolonging its half-life in vivo. nih.govrsc.org
Improving Potency and Selectivity: Modifying the net charge and hydrophobicity can optimize the peptide's antimicrobial activity while minimizing its hemolytic (toxic) effect on host cells. frontiersin.orgmdpi.com For example, substituting specific residues with arginine has been shown to enhance the activity of some antimicrobial peptides. asm.org
Computational and AI-driven Design: Using computational tools and machine learning algorithms can predict how structural changes will affect the peptide's function, accelerating the design of optimized analogs with a higher probability of success. mdpi.comfrontiersin.org
Integration into Multifunctional Peptide Research Platforms
The unique properties of this compound make it an excellent candidate for integration into multifunctional therapeutic platforms. This involves combining the peptide with other molecules to create novel agents with multiple capabilities. peptidream.combiochempeg.com
Future directions for developing multifunctional platforms include:
Peptide-Drug Conjugates (PDCs): this compound could be used as a carrier to deliver other therapeutic agents, such as small-molecule antibiotics or anticancer drugs, directly to target cells. Its membrane-permeabilizing ability could potentially enhance the uptake of the conjugated drug. nih.govpeptidream.comresearchgate.net
Multi-functional Peptide Conjugates (MPCs): this compound could be chemically linked to other bioactive peptides to create a single molecule with combined functionalities. peptidream.com For example, conjugating it with a cell-adhesion motif like RGD could create a surface coating for medical implants that both prevents infection and promotes tissue integration.
Stimuli-Responsive Systems: Incorporating this compound into smart delivery systems, such as nanoparticles or hydrogels, could allow for its controlled release in response to specific environmental triggers at a site of infection or inflammation, such as a change in pH. mdpi.comnih.gov This approach could improve efficacy and reduce potential side effects.
Q & A
Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound research?
- Methodological Answer : Align models with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use zebrafish embryos for high-throughput toxicity screening before murine models to balance ethical and practical considerations .
Data Integrity and Reporting
Q. How to address variability in this compound’s bioactivity across experimental replicates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
